

The Emergence of 7-Methoxy-2-methylquinoline-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 7-Methoxy-2-methylquinoline-3-carboxylic acid

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Abstract

7-Methoxy-2-methylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry. While the specific discovery of this particular molecule is not extensively documented, its structural motifs are present in numerous biologically active compounds. This technical guide consolidates the available physicochemical data, proposes a detailed synthetic protocol based on established methodologies, and explores the potential biological activities by examining related quinoline derivatives. The information presented herein serves as a comprehensive resource for researchers investigating the therapeutic potential of novel quinoline-based agents.

Physicochemical Properties

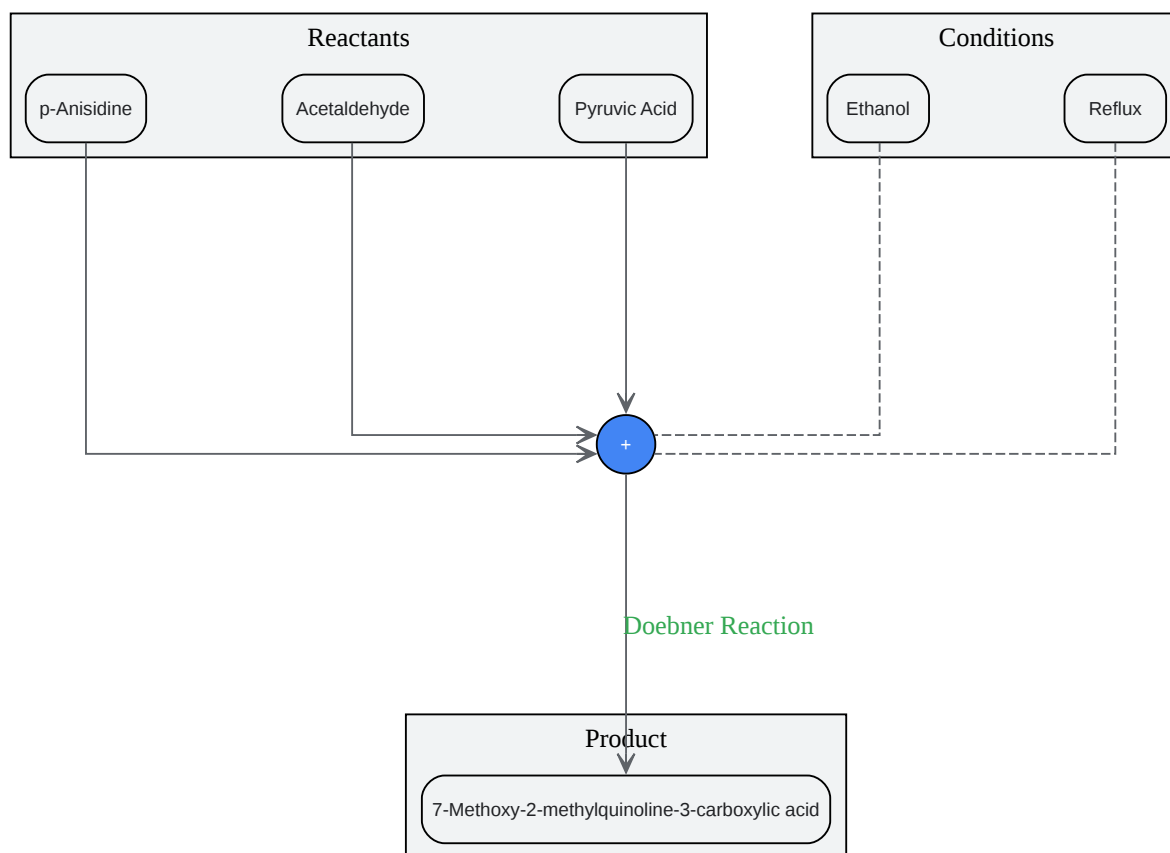
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The key properties of **7-Methoxy-2-methylquinoline-3-carboxylic acid** are summarized in the table below, compiled from publicly available chemical databases and supplier information.^{[1][2]}

Property	Value	Source
CAS Number	470702-34-2	Matrix Scientific[1]
Molecular Formula	C12H11NO3	Matrix Scientific[1], PubChem[2]
Molecular Weight	217.23 g/mol	Matrix Scientific[1]
MDL Number	MFCD03085776	Matrix Scientific[1]
Predicted XlogP	2.1	PubChem[2]
InChI	InChI=1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15)	PubChem[2]
SMILES	<chem>CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O</chem>	PubChem[2]

Proposed Synthesis: An Experimental Protocol

While a specific publication detailing the initial synthesis of **7-Methoxy-2-methylquinoline-3-carboxylic acid** is not readily available, a plausible and efficient synthetic route can be designed based on the well-established Doebner reaction.[3][4][5][6] The Doebner reaction facilitates the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[5] A variation, the Doebner-Miller reaction, utilizes α,β -unsaturated carbonyl compounds.[7][8] The following protocol outlines a representative synthesis of **7-Methoxy-2-methylquinoline-3-carboxylic acid**.

Reaction Scheme: Doebner Reaction



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Caption: Proposed synthetic pathway for **7-Methoxy-2-methylquinoline-3-carboxylic acid** via the Doebner reaction.

Materials and Methods

Materials:

- p-Anisidine

- Acetaldehyde
- Pyruvic acid
- Ethanol (absolute)
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Activated charcoal
- Distilled water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1 equivalent) in absolute ethanol.
- **Addition of Reactants:** To the stirred solution, add pyruvic acid (1.1 equivalents) followed by the slow, dropwise addition of acetaldehyde (1.2 equivalents).
- **Reaction Conditions:** Gently heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up and Isolation:** After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
- **Purification:** Wash the crude product with cold ethanol. For further purification, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide and treat with activated charcoal. Heat the solution and filter it while hot. Acidify the filtrate with hydrochloric acid to precipitate the purified **7-Methoxy-2-methylquinoline-3-carboxylic acid**.
- **Drying and Characterization:** Collect the purified product by vacuum filtration, wash with distilled water until the washings are neutral to litmus, and dry in a vacuum oven. Characterize the final product by NMR, IR, and mass spectrometry.

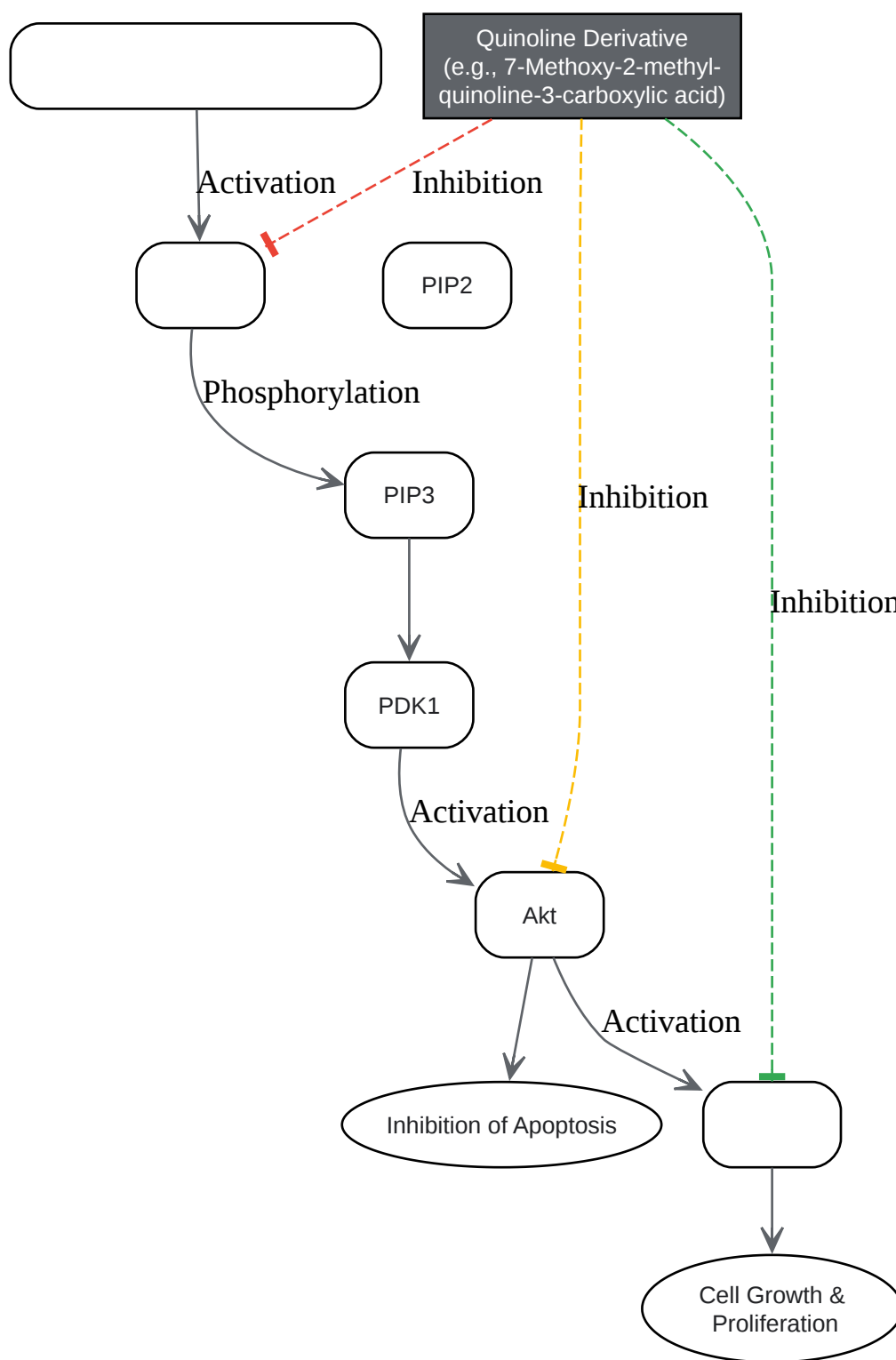
Potential Biological Activities and Therapeutic Applications

Derivatives of quinoline-3-carboxylic acid have been reported to exhibit a wide range of biological activities, suggesting the therapeutic potential of **7-Methoxy-2-methylquinoline-3-carboxylic acid**. The following table summarizes the observed activities of structurally related compounds.

Biological Activity	Description	Relevant Cancer Cell Lines/Models	Reference(s)
Antiproliferative	Quinoline-3-carboxylic acid derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.	MCF-7 (breast), K562 (leukemia), SW480, HCT116, CACO2 (colorectal), PANC1 (pancreatic), PC3 (prostate), T47D (mammary), A375 (lung), A549 (melanoma), HELA (cervical)	[9] [10] [11]
Anti-inflammatory	Certain quinoline carboxylic acids have shown significant anti-inflammatory properties in cellular assays.	RAW264.7 mouse macrophages	[9] [10]
PI3K/Akt/mTOR Pathway Inhibition	The quinoline scaffold is found in compounds designed to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.	HL-60 (leukemia), MDA-MB231 (breast), HCT-116 (colorectal)	[12] [13] [14] [15] [16]

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been investigated as inhibitors of this pathway.^{[12][13][14][16]} A simplified representation of this pathway and the potential point of inhibition by quinoline derivatives is depicted below.



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Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-based inhibitors.

Conclusion

7-Methoxy-2-methylquinoline-3-carboxylic acid represents a promising, yet underexplored, molecule within the pharmacologically significant class of quinoline carboxylic acids. This technical guide provides a foundational resource for its synthesis and potential biological evaluation. The proposed synthetic protocol offers a clear and established method for its preparation, while the analysis of related compounds highlights its potential as an antiproliferative and anti-inflammatory agent, possibly through the modulation of key signaling pathways such as PI3K/Akt/mTOR. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

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References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. PubChemLite - 7-methoxy-2-methylquinoline-3-carboxylic acid (C₁₂H₁₁NO₃) [pubchemlite.lcsb.uni.lu]
- 3. jptcp.com [jptcp.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- To cite this document: BenchChem. [The Emergence of 7-Methoxy-2-methylquinoline-3-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188178#discovery-of-7-methoxy-2-methylquinoline-3-carboxylic-acid]

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